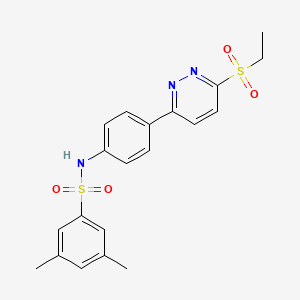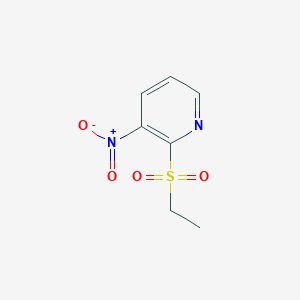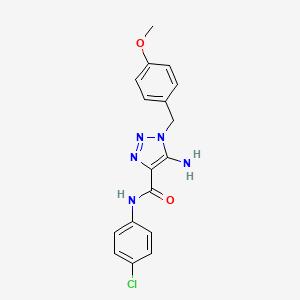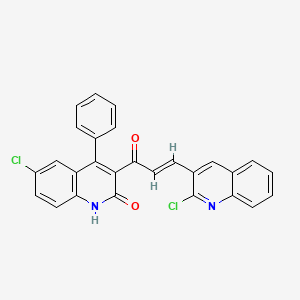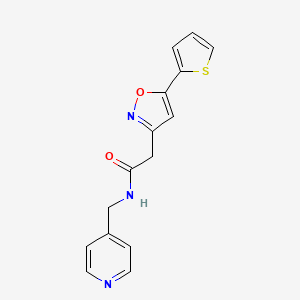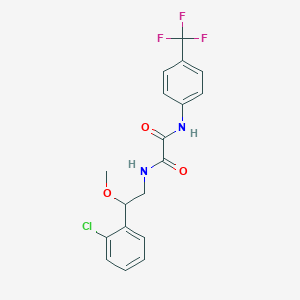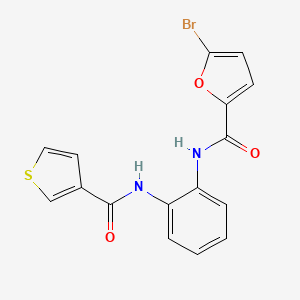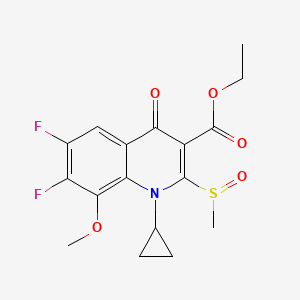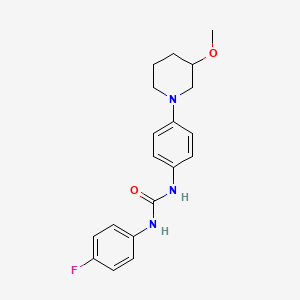
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. MP-10 has been widely studied for its potential therapeutic properties, particularly in the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
Applications De Recherche Scientifique
Chemical Synthesis and Stability
The study of oligoribonucleotide synthesis emphasizes the stability of internucleotide linkages to aqueous acid, highlighting the importance of protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) in the synthesis process. This research indicates the critical nature of pH conditions in avoiding hydrolytic cleavage and migration during the final unblocking process, underscoring the chemical stability and reaction conditions required for effective oligoribonucleotide synthesis (Capaldi & Reese, 1994).
Molecular Imaging Applications
The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers showcases the application of fluorine-18 labeled diaryl ureas in molecular imaging, particularly for angiogenic processes. This research demonstrates the need for a general labeling methodology of urea-containing pharmacophores, which are often core components of various pharmaceuticals. The successful labeling of these inhibitors with fluorine-18 highlights the potential of such compounds in PET imaging to study angiogenic processes (Ilovich et al., 2008).
Pharmacological Applications
The synthesis and evaluation of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities indicate the potential of such compounds in developing new, efficient antidepressants. This research explores the coupling of various indole derivatives with different aniline moieties to investigate their impact on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, showcasing the potential pharmacological applications of these compounds in treating depression (Matzen et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-3-2-12-23(13-18)17-10-8-16(9-11-17)22-19(24)21-15-6-4-14(20)5-7-15/h4-11,18H,2-3,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRXDDVIQXSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


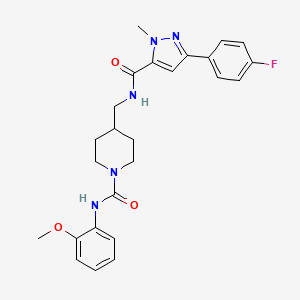
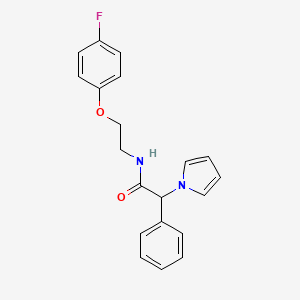
![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
